molecular formula C26H30N2O7 B2696776 Fmoc-Glu(OtBu)-Gly-OH CAS No. 866044-63-5

Fmoc-Glu(OtBu)-Gly-OH

Cat. No. B2696776
CAS RN: 866044-63-5
M. Wt: 482.533
InChI Key: PLLNQUBUIXIMLG-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-Glu(OtBu)-Gly-OH” is a standard Fmoc-protected derivative of Glu used in peptide synthesis . The t-butyl ester of the side chain is removed in the same conditions used to cleave peptides from Wang resin or Rink amide resin .


Synthesis Analysis

“Fmoc-Glu(OtBu)-Gly-OH” is widely used as a building block in peptide synthesis for the protection of amine groups . The t-butyl ester of the side chain is removed in the same conditions used to cleave peptides from Wang resin or Rink amide resin . A preparation method of fluorenes methoxy carbonyl acyl L-glutamic acid-5-tert-butyl ester is characterized by adding a decoppering agent and solvent according to a certain ratio, the pH value of the regulator solution is 8~9, obtaining Glu (OtBu); adding the protection reagent of Fmoc group again in Glu (OtBu), the pH value of the regulator solution is 8~9, reacting for 7~10 hours, again through acidifying, extraction, crystallization, obtaining fluorenes methoxy carbonyl acyl L-glutamic acid-5-tert-butyl ester .


Molecular Structure Analysis

The molecular formula of “Fmoc-Glu(OtBu)-Gly-OH” is C24H27NO6 . The molecular weight is 425.5 .


Chemical Reactions Analysis

“Fmoc-Glu(OtBu)-Gly-OH” can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst .


Physical And Chemical Properties Analysis

“Fmoc-Glu(OtBu)-Gly-OH” is a white to slight yellow to beige powder . It has an optical activity of [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) .

Scientific Research Applications

Self-Assembled Structures

Fmoc-Glu(OtBu)-Gly-OH is involved in the study of self-assembled structures formed by Fmoc-protected single amino acids. These structures are analyzed under various conditions, including different concentrations, temperatures, and pH levels. The unique self-assembled structures of Fmoc-Glu(OtBu)-Gly-OH have potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).

Synthesis of Peptides

The compound is used in the efficient Fmoc/solid-phase synthesis of peptides. It is part of the process of synthesizing complex peptide structures, demonstrating the utility of Fmoc amino acids in peptide assembly. This is critical for the development of peptides for various applications, including therapeutic agents (Perich, 2009).

Artificial Receptors

In research focusing on artificial receptors, Fmoc-Glu(OtBu)-Gly-OH is used in the synthesis of cyclic peptides containing a δ-sugar amino acid. These macrocycles exhibit binding properties towards specific ligands, which can be instrumental in the development of novel receptor models (Billing & Nilsson, 2005).

Study of Aspartimide Formation

The compound is also studied in the context of aspartimide formation in peptide synthesis. This research is crucial for understanding and preventing undesired reactions during peptide synthesis, which is essential for producing accurate and functional peptides (Mergler et al., 2001).

Enantioseparation Studies

Fmoc-Glu(OtBu)-Gly-OH is involved in studies focusing on the enantioseparation of N-Fmoc amino acids. Such research is significant in the field of chiral chemistry and has implications for the synthesis of enantiomerically pure compounds (Hong-li, 2005).

Peptide Synthesis and Drug Research

Finally, this compound plays a role in the solid-phase synthesis of complex peptides and potentially in the development of new pharmaceuticals. Its application in the synthesis of peptides with specific terminal amino acids is an area of active research (Breipohl et al., 2009).

Mechanism of Action

Target of Action

Fmoc-Glu(OtBu)-Gly-OH is primarily used as a building block in the field of peptide synthesis . It is a derivative of glutamic acid, an important amino acid involved in various metabolic processes .

Mode of Action

The compound Fmoc-Glu(OtBu)-Gly-OH interacts with its targets through the process of solid-phase peptide synthesis (SPPS) . In this process, the compound is used to couple glutamic acid into peptide sequences . The Fmoc group (Fluorenylmethyloxycarbonyl) serves as a protective group for the amino acid during the synthesis process .

Biochemical Pathways

Fmoc-Glu(OtBu)-Gly-OH plays a role in the synthesis of peptides, which are involved in numerous biochemical pathways. Peptides can act as hormones, neurotransmitters, or cell signaling molecules, affecting a wide range of physiological processes .

Pharmacokinetics

The pharmacokinetics of Fmoc-Glu(OtBu)-Gly-OH, like other compounds used in peptide synthesis, are complex and depend on the specific conditions of the synthesis process . Factors such as the choice of solvent, temperature, and reaction time can all influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of Fmoc-Glu(OtBu)-Gly-OH is the successful synthesis of peptides. These peptides can have a wide range of effects at the molecular and cellular level, depending on their specific sequence and structure .

Action Environment

The action, efficacy, and stability of Fmoc-Glu(OtBu)-Gly-OH are influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature, pH, and the presence of other reactants . Proper storage of the compound is also crucial for maintaining its stability and efficacy .

properties

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O7/c1-26(2,3)35-23(31)13-12-21(24(32)27-14-22(29)30)28-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)(H,28,33)(H,29,30)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLNQUBUIXIMLG-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu(OtBu)-Gly-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.